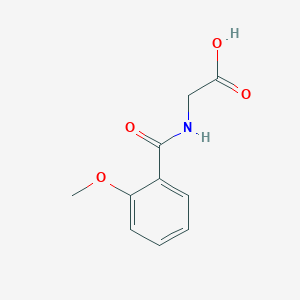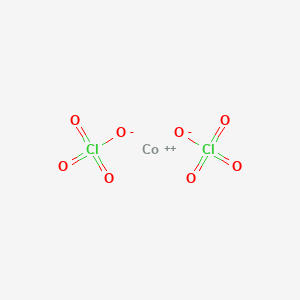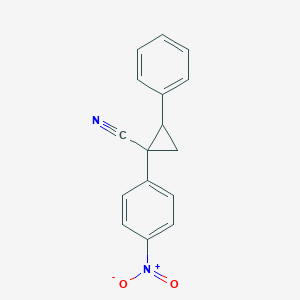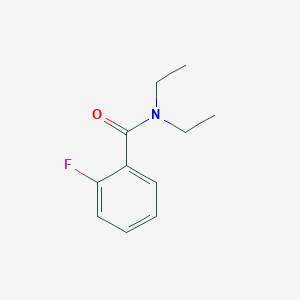
1-Bromo-7-fluoronaphthalene
Descripción general
Descripción
1-Bromo-7-fluoronaphthalene is an organic compound belonging to the class of halogenated naphthalenes. It is characterized by the presence of a bromine atom at the first position and a fluorine atom at the seventh position on the naphthalene ring. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-7-fluoronaphthalene can be synthesized through various methods. One common approach involves the bromination of 7-fluoronaphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-7-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is a valuable substrate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, where it forms carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: These reactions often use palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 7-fluoro-1-aminonaphthalene, 7-fluoro-1-thionaphthalene, or 7-fluoro-1-alkoxynaphthalene.
Coupling Products: Products from cross-coupling reactions include biaryl compounds or arylamines, which are valuable intermediates in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
1-Bromo-7-fluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly in the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-Bromo-7-fluoronaphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or facilitating its role in cross-coupling reactions. In cross-coupling reactions, the palladium catalyst undergoes oxidative addition with the bromine atom, followed by transmetalation with the nucleophile and reductive elimination to form the final product .
Comparación Con Compuestos Similares
- 1-Bromo-4-fluoronaphthalene
- 1-Bromo-5-fluoronaphthalene
- 1-Bromo-8-fluoronaphthalene
Comparison: 1-Bromo-7-fluoronaphthalene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other bromofluoronaphthalenes, it may exhibit different electronic and steric properties, making it suitable for specific synthetic applications .
Propiedades
IUPAC Name |
1-bromo-7-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNJHKLLBKIOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502167 | |
| Record name | 1-Bromo-7-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13790-91-5 | |
| Record name | 1-Bromo-7-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















